AZD8797 is classified under small molecule inhibitors targeting G-protein coupled receptors, specifically chemokine receptors. Its development stems from research aimed at understanding the role of chemokines in neuroinflammation and their potential as therapeutic targets. The compound has been synthesized and characterized in various studies, with its mechanism of action being elucidated through both in vitro and in vivo experiments .
The synthesis of AZD8797 involves several key steps, typically starting from readily available chemical precursors. Although specific synthetic routes are proprietary, general methods include:
The synthesis process must be carefully controlled to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical parameters that require optimization during the development phase. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of AZD8797 at each stage of synthesis .
AZD8797 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for CX3CR1. The exact molecular formula and structure can be represented as follows:
The compound's three-dimensional conformation is crucial for its function as an allosteric modulator. Structural analysis through X-ray crystallography or computational modeling provides insights into how AZD8797 interacts with CX3CR1, revealing binding sites and conformational changes upon ligand binding .
AZD8797 primarily functions through non-competitive inhibition, meaning it binds to a site other than the active site on CX3CR1 without preventing ligand binding but altering receptor activity. This mechanism allows it to modulate receptor signaling pathways effectively.
In vitro assays demonstrate that AZD8797 can displace fractalkine from CX3CR1 without competing directly with it, leading to a decrease in receptor activation. Kinetic studies often employ radiolabeled ligands to assess binding affinities and dissociation rates, providing quantitative data on its inhibitory effects .
The mechanism by which AZD8797 exerts its effects involves allosteric modulation of CX3CR1. By binding to an allosteric site on the receptor, AZD8797 induces conformational changes that reduce the receptor's affinity for fractalkine. This leads to decreased downstream signaling associated with inflammation and neurodegeneration.
Experimental data indicate that treatment with AZD8797 results in reduced levels of pro-inflammatory cytokines in models of neuroinflammation, suggesting its potential utility in managing conditions characterized by excessive inflammatory responses .
Relevant analyses often involve determining melting points, boiling points, and spectral properties (UV/Vis, IR) to comprehensively characterize AZD8797 .
AZD8797 has been investigated for various scientific applications:
Ongoing studies continue to explore its efficacy across different models of disease, highlighting its significance in both basic research and clinical applications .
AZD8797 functions as a selective, allosteric, non-competitive antagonist of the human CX3CR1 receptor, demonstrating a distinct mechanism from orthosteric inhibitors. Equilibrium saturation binding experiments using ¹²⁵I-CX3CL1 revealed that AZD8797 reduces the maximal binding capacity (Bmax) of the natural ligand fractalkine (CX3CL1) without altering its equilibrium dissociation constant (Kd). This characteristic is a hallmark of non-competitive inhibition, indicating that AZD8797 binds to a topographically distinct site on CX3CR1, thereby reducing the proportion of receptors available for CX3CL1 binding rather than competing for the same binding pocket. Radioligand displacement studies confirmed AZD8797's high affinity for human CX3CR1 (Ki = 3.9 nM), with 246-fold selectivity over human CCR1 and 187-fold selectivity over CCR2 [1] [2] [9]. This binding profile enables AZD8797 to effectively antagonize CX3CL1-mediated cellular adhesion under physiological flow conditions, with IC₅₀ values of 300 nM in human whole blood and 6 nM in B-lymphocyte cell lines [1] [3].
Table 1: Binding and Functional Antagonism Profiles of AZD8797
Parameter | Value | Experimental System | Citation |
---|---|---|---|
CX3CR1 Ki | 3.9 nM | Radioligand binding (HEK293S) | [1][9] |
CXCR2 Ki | 2800 nM | ¹²⁵I-IL-8 binding assay | [9] |
IC₅₀ (Adhesion Inhibition) | 6 nM | B-lymphocyte cell line | [1] |
IC₅₀ (Adhesion Inhibition) | 300 nM | Human whole blood | [1] |
Selectivity (vs. CCR1) | 246-fold | Receptor panel screening | [3] |
A critical pharmacological feature of AZD8797 is its biased signaling modulation at CX3CR1. While it potently antagonizes G-protein-dependent pathways, it exhibits distinct activity toward β-arrestin recruitment. In [³⁵S]GTPγS accumulation assays—a direct measure of Gαi-protein activation—AZD8797 fully inhibited CX3CL1-induced GTPγS binding with high potency (IC₅₀ ≈ 10-29 nM across species), consistent with its non-competitive binding mechanism [1] [3]. Conversely, in β-arrestin recruitment assays (e.g., DiscoveRx CHO-K1 CX3CR1 β-arrestin cell line), AZD8797 acted as a positive allosteric modulator at sub-micromolar concentrations. It enhanced the maximal CX3CL1-induced β-arrestin recruitment by approximately 40% without shifting the CX3CL1 EC₅₀, suggesting a preferential stabilization of receptor conformations favoring β-arrestin coupling over G-protein signaling [1]. This functional selectivity positions AZD8797 as a tool for dissecting pathway-specific consequences of CX3CR1 activation.
Kinetic binding studies elucidated the reversibility and temporal dynamics of AZD8797-CX3CR1 interactions. Using [³H]AZD8797, researchers determined its association rate (kon = 2.7 × 10⁶ M⁻¹min⁻¹) and dissociation rate (koff = 0.11 min⁻¹), yielding a dissociation constant (Kd) of 4.1 nM, aligning with equilibrium Ki values [1]. Crucially, dissociation experiments demonstrated that both unlabeled AZD8797 and GTPγS accelerated the dissociation rate of ¹²⁵I-CX3CL1 from CX3CR1 similarly, suggesting AZD8797 binding influences the receptor’s conformational equilibrium in a manner analogous to G-protein coupling. Washout experiments confirmed full reversibility of AZD8797’s effects, excluding irreversible or insurmountable binding artifacts. This reversible yet prolonged binding (t₁/₂ ≈ 6 minutes) supports sustained pharmacodynamic effects in vivo without permanent receptor inactivation [1] [9].
Table 2: Kinetic Parameters of AZD8797 Binding to CX3CR1
Parameter | Value | Method | Citation |
---|---|---|---|
Association Rate (kon) | 2.7 × 10⁶ M⁻¹min⁻¹ | [³H]AZD8797 kinetic binding | [1] |
Dissociation Rate (koff) | 0.11 min⁻¹ | [³H]AZD8797 dissociation | [1] |
Dissociation Constant (Kd) | 4.1 nM | Calculated from kon/koff | [1] |
Ligand Dissociation t₁/₂ | ~6 minutes | ¹²⁵I-CX3CL1 dissociation assay | [1] |
AZD8797 potently suppresses Gαi-protein activation downstream of CX3CR1. In membranes from CHO-hCX3CR1 cells, it inhibited CX3CL1-stimulated [³⁵S]GTPγS binding with an IC₅₀ of 10 nM for human receptors and 29 nM for rat receptors, correlating with species-specific affinity differences [1] [3]. The compound’s efficacy extended to functional cellular models: in human whole blood, AZD8797 blocked CX3CL1-induced CD11b upregulation on monocytes (a Gαi-dependent integrin activation marker) with similar potency to adhesion inhibition. This confirms that its allosteric mechanism effectively decouples CX3CR1 from G-protein signaling complexes. Importantly, AZD8797 alone exhibited negligible agonist activity in GTPγS assays, reinforcing its pure antagonism in this pathway. The inhibition was surmountable only at very high CX3CL1 concentrations (>100 × EC₈₀), consistent with non-competitive pharmacology [1] [4].
Dynamic mass redistribution (DMR) profiling using label-free biosensors provided a holistic view of AZD8797’s cellular activity. In CHO-hCX3CR1 cells, CX3CL1 induced a robust Gαi-dominated DMR response characterized by early peak shifts indicative of G-protein activation. AZD8797 preincubation completely abolished this CX3CL1-induced DMR signal at concentrations ≥100 nM, confirming pathway blockade [1]. Intriguingly, when administered alone at high concentrations (≥3 µM), AZD8797 elicited a weak but measurable Gαi-dependent DMR agonism—a response abolished by pertussis toxin pretreatment. This paradoxical partial agonism was absent in GTPγS assays, suggesting DMR’s sensitivity to subtle receptor conformational changes not detected in conventional assays. However, this effect was physiologically negligible compared to its potent antagonism of endogenous CX3CL1. The DMR profile thus underscores AZD8797’s context-dependent activity while affirming its dominant antagonist phenotype in intact cells [1].
Table 3: Signaling Pathway Modulation by AZD8797
Signaling Pathway | AZD8797 Activity | Potency (IC₅₀/EC₅₀) | Experimental System | Citation |
---|---|---|---|---|
Gαi Activation (GTPγS) | Full Antagonism | 10 nM (hCX3CR1) | CHO-hCX3CR1 membranes | [1][3] |
β-Arrestin Recruitment | Positive Allosteric Modulator | Enhanced response at 1 µM | DiscoveRx β-arrestin assay | [1] |
DMR Response to CX3CL1 | Complete Inhibition | >100 nM | CHO-hCX3CR1 label-free DMR | [1] |
DMR Agonism (Isolated) | Weak Partial Agonism | ≥3 µM | CHO-hCX3CR1 label-free DMR | [1] |
Table 4: Compound Synonyms for AZD8797
Synonym | Source |
---|---|
AZD-8797 | [1][2][3][4][9] |
KAND567 | [5][9] |
Rugocrixan | [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7